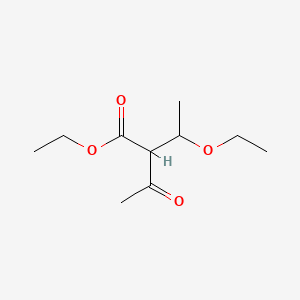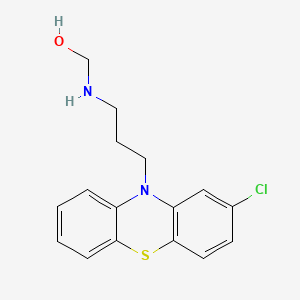
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- typically involves multiple steps, starting with the preparation of the phenothiazine core. The core can be synthesized through the cyclization of diphenylamine with sulfur. Subsequent steps involve the introduction of the propanamine side chain, chlorination, and methylation. The hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- involves its interaction with various molecular targets. The compound may bind to specific receptors or enzymes, altering their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Prochlorperazine: Used to control severe nausea and vomiting.
Perphenazine: Employed in the treatment of schizophrenia.
Uniqueness
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its combination of a chloro group, hydroxyl group, and methylated amine side chain differentiates it from other phenothiazine derivatives, potentially leading to unique biological activities and industrial uses.
Propriétés
Numéro CAS |
13409-68-2 |
|---|---|
Formule moléculaire |
C16H17ClN2OS |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
[3-(2-chlorophenothiazin-10-yl)propylamino]methanol |
InChI |
InChI=1S/C16H17ClN2OS/c17-12-6-7-16-14(10-12)19(9-3-8-18-11-20)13-4-1-2-5-15(13)21-16/h1-2,4-7,10,18,20H,3,8-9,11H2 |
Clé InChI |
UXYUBLRYQVDGKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCNCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


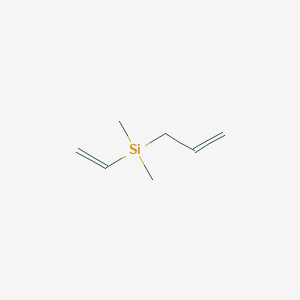
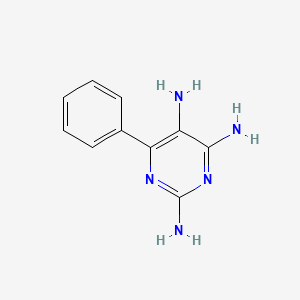

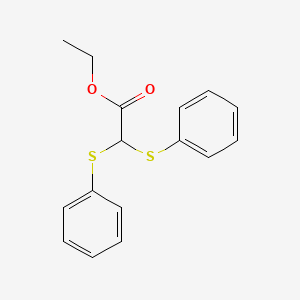
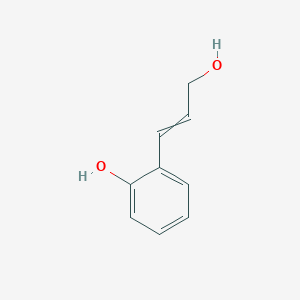

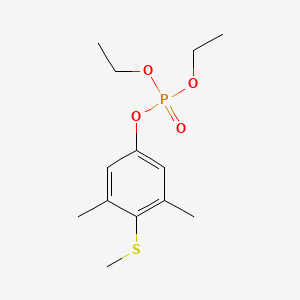



![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)


